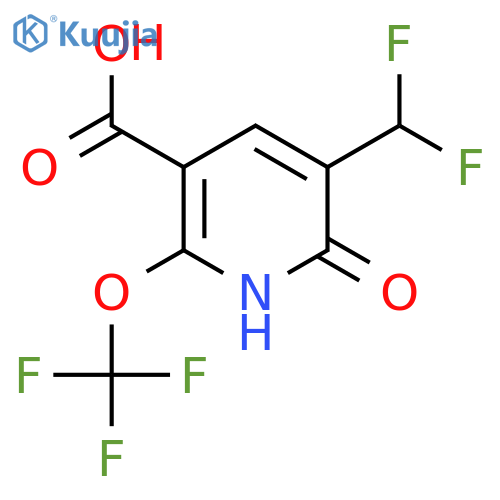

Cas no 1804348-26-2 (3-(Difluoromethyl)-2-hydroxy-6-(trifluoromethoxy)pyridine-5-carboxylic acid)

1804348-26-2 structure

商品名:3-(Difluoromethyl)-2-hydroxy-6-(trifluoromethoxy)pyridine-5-carboxylic acid

CAS番号:1804348-26-2

MF:C8H4F5NO4

メガワット:273.113679885864

CID:4835046

3-(Difluoromethyl)-2-hydroxy-6-(trifluoromethoxy)pyridine-5-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 3-(Difluoromethyl)-2-hydroxy-6-(trifluoromethoxy)pyridine-5-carboxylic acid

-

- インチ: 1S/C8H4F5NO4/c9-4(10)2-1-3(7(16)17)6(14-5(2)15)18-8(11,12)13/h1,4H,(H,14,15)(H,16,17)

- InChIKey: HOXYEYMLDPZCGN-UHFFFAOYSA-N

- ほほえんだ: FC(C1C(NC(=C(C(=O)O)C=1)OC(F)(F)F)=O)F

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 9

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 451

- トポロジー分子極性表面積: 75.6

- 疎水性パラメータ計算基準値(XlogP): 1.5

3-(Difluoromethyl)-2-hydroxy-6-(trifluoromethoxy)pyridine-5-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029092081-1g |

3-(Difluoromethyl)-2-hydroxy-6-(trifluoromethoxy)pyridine-5-carboxylic acid |

1804348-26-2 | 97% | 1g |

$1,534.70 | 2022-04-02 |

3-(Difluoromethyl)-2-hydroxy-6-(trifluoromethoxy)pyridine-5-carboxylic acid 関連文献

-

Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050

-

Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

-

Esteban E. Ureña-Benavides,Christopher L. Kitchens RSC Adv., 2012,2, 1096-1105

1804348-26-2 (3-(Difluoromethyl)-2-hydroxy-6-(trifluoromethoxy)pyridine-5-carboxylic acid) 関連製品

- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)

- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)

- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)

- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)

- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)

- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)

- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)

- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)

- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)

- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量